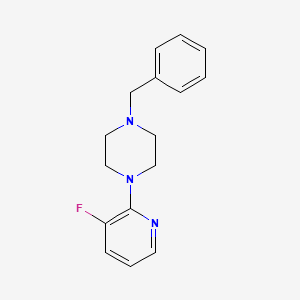

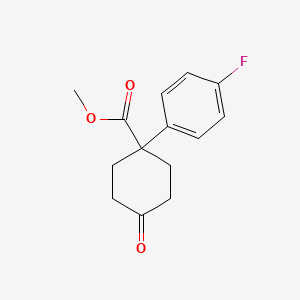

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate

説明

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate is a compound that is structurally related to various cyclohexane derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential applications in pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds that have been synthesized and analyzed for their structural and chemical properties.

Synthesis Analysis

The synthesis of related cyclohexane derivatives often involves reactions that introduce fluorophenyl groups and carboxylate esters into the cyclohexane ring. For instance, the synthesis of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was achieved using a classic Biginelli reaction under mild, solvent-free conditions . Similarly, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl-fluorophenyl cyclohexene derivative using ammonium acetate in glacial acetic acid . These methods could potentially be adapted for the synthesis of Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is often confirmed using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group . The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental and theoretical methods, such as Gaussian09 software, to provide insights into the geometrical parameters and stability of the molecules .

Chemical Reactions Analysis

Cyclohexane derivatives can undergo various chemical reactions, including those that lead to the formation of fluorogenic reagents for the detection and analysis of primary amines . The reactivity of the cyclohexane ring can be exploited to create derivatives with specific functional groups that are useful for analytical purposes or as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as their thermal properties, have been analyzed using differential scanning calorimetry (DSC), hot stage microscopy (HSM), and thermogravimetric analysis (TGA) . The stability of these molecules in different environments can be assessed through their behavior under various temperature conditions. Additionally, the electronic properties, such as HOMO-LUMO analysis and first hyperpolarizability, have been calculated to determine the charge transfer within the molecules and their potential role in nonlinear optics .

科学的研究の応用

Structural Analysis and Crystallography

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate and related compounds have been studied for their structural properties. For instance, compounds with similar structures exhibit chair conformations in their cyclohexane rings. Such studies are important for understanding the molecular geometry and potential interactions of these compounds (Rao et al., 1999).

Molecular Spectroscopy and Electronic Structure

Investigations into the molecular structure and electronic properties of similar compounds have been conducted. For example, Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate was prepared from a related compound and studied using various spectroscopic methods. This type of research provides insights into the electronic structure and potential applications in materials science (Mary et al., 2014).

Pharmaceutical Research

Compounds with structural similarities to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate have been synthesized as potential chemopreventive agents for treating epithelial cancer and skin diseases (Dawson et al., 1983).

Material Science and Polymer Research

The synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol, a compound related to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate, have been studied. This research contributes to understanding the properties and applications of such compounds in material science and polymer research (Kaya & Gül, 2004).

Chemical Synthesis and Reactions

The synthesis and reactions of compounds structurally related to Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate have been explored. For example, the synthesis and analysis of ethyl trans- and cis-3-bromo-1-methyl-2-oxocyclohexanecarboxylates and their reaction with dimethyl sulphoxide were studied, contributing to the broader understanding of organic synthesis and chemical reactions (Sato et al., 1977).

特性

IUPAC Name |

methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c1-18-13(17)14(8-6-12(16)7-9-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQFIBJQOZPYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608502 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

CAS RN |

80912-51-2 | |

| Record name | Methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。